1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

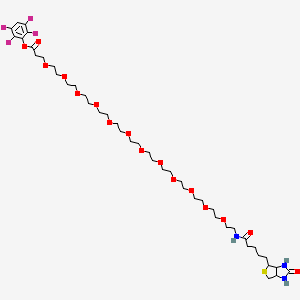

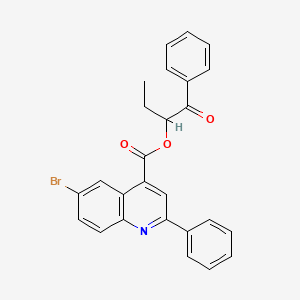

Le 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle est un composé organique complexe de formule moléculaire C26H20BrNO3 et d'un poids moléculaire de 474,36 g/mol . Ce composé fait partie de la famille des quinoléine carboxylates, connue pour ses diverses applications en chimie médicinale et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau quinoléine, suivie d'une bromation et d'une estérification subséquente avec des groupes benzoylpropyle. Les étapes clés comprennent:

Formation du noyau quinoléine: Ceci peut être réalisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec le glycérol en présence d'acide sulfurique et d'un agent oxydant.

Bromation: Le noyau quinoléine est ensuite bromé en utilisant du brome ou de la N-bromosuccinimide (NBS) dans des conditions contrôlées afin d'introduire l'atome de brome à la position souhaitée.

Estérification: La quinoléine bromée est estérifiée avec le chlorure de benzoylpropyle en présence d'une base telle que la pyridine ou la triéthylamine pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des étapes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les réacteurs à flux continu et les plates-formes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et l'évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle peut subir diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Oxydation et réduction: Le cycle quinoléine peut être oxydé ou réduit dans des conditions spécifiques, modifiant ses propriétés électroniques.

Hydrolyse: Le groupe ester peut être hydrolysé pour donner l'acide carboxylique et l'alcool correspondants.

Réactifs et conditions courantes

Substitution: Nucléophiles tels que l'azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires (par exemple, DMF, DMSO).

Oxydation: Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Hydrolyse: Conditions acides ou basiques en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Principaux produits

Substitution: Les produits dépendent du nucléophile utilisé, tels que les dérivés azido, thiol ou alcoxy.

Oxydation/Réduction: Dérivés de la quinoléine modifiés avec différents états d'oxydation.

Hydrolyse: Alcool de benzoylpropyle et acide 6-bromo-2-phényl-4-quinoléinecarboxylique.

Applications De Recherche Scientifique

Le 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle a plusieurs applications en recherche scientifique:

Chimie médicinale: Il sert d'échafaudage pour développer de nouveaux médicaments, en particulier dans la recherche anticancéreuse et antimicrobienne.

Science des matériaux: Utilisé dans la synthèse de semi-conducteurs organiques et de diodes électroluminescentes (LED).

Études biologiques: Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.

Chimie industrielle: Utilisé dans le développement de nouveaux catalyseurs et réactifs pour la synthèse organique.

5. Mécanisme d'action

Le mécanisme d'action du 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle dépend de son application:

Chimie médicinale: Il peut inhiber des enzymes ou des récepteurs spécifiques, interférant avec les processus cellulaires dans les agents pathogènes ou les cellules cancéreuses.

Science des matériaux: Fonctionne comme un donneur ou un accepteur d'électrons dans les dispositifs électroniques, facilitant le transfert de charge.

Mécanisme D'action

The mechanism of action of 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors, interfering with cellular processes in pathogens or cancer cells.

Material Science: Functions as an electron donor or acceptor in electronic devices, facilitating charge transfer.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-bromo-2-(4-méthylphényl)-4-quinoléine carboxylate de 1-benzoylpropyle

- 6-bromo-8-méthyl-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle

Unicité

Le 6-bromo-2-phényl-4-quinoléine carboxylate de 1-benzoylpropyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. La présence à la fois de groupes benzoyle et de brome offre des sites polyvalents pour une fonctionnalisation ultérieure, ce qui en fait un composé précieux en chimie synthétique.

Propriétés

Numéro CAS |

355429-39-9 |

|---|---|

Formule moléculaire |

C26H20BrNO3 |

Poids moléculaire |

474.3 g/mol |

Nom IUPAC |

(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C26H20BrNO3/c1-2-24(25(29)18-11-7-4-8-12-18)31-26(30)21-16-23(17-9-5-3-6-10-17)28-22-14-13-19(27)15-20(21)22/h3-16,24H,2H2,1H3 |

Clé InChI |

PBAGUYCCYNAGNI-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)

![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)

![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)